2-Pentylzinc bromide
Overview
Description
2-Pentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is also known by other names such as 1-Methylbutylzinc bromide and BROMO (PENTAN-2-YL)ZINC . The molecular weight of 2-Pentylzinc bromide is 216.4 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Pentylzinc bromide consists of a pentyl group (five carbon atoms) attached to a zinc atom, which is in turn attached to a bromine atom . The InChI representation of the molecule is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pentylzinc bromide include a molecular weight of 216.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 213.93355 g/mol . The topological polar surface area is 0 Ų .
Scientific Research Applications
Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans
2-Pentylzinc bromide is used in the synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans . This synthesis is achieved via the alkylation followed by Prins cyclisation .
Synthesis of Tetrahydropyrans (THP)
Tetrahydropyrans (THP) are prominent structural motifs in many natural products showing various biological activities . 2-Pentylzinc bromide is used in the synthesis of THP rings from aldehydes and allyl bromide via Barbier–Prins reactions .
Future Directions
Zinc-bromine compounds, including 2-Pentylzinc bromide, could potentially play a role in future developments in energy storage, particularly in the context of zinc-bromine flow batteries . These batteries are seen as promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics .
Mechanism of Action
Target of Action
2-Pentylzinc bromide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 2-Pentylzinc bromide involves its interaction with these electrophilic carbon atoms. As an organozinc compound, 2-Pentylzinc bromide can act as a nucleophile, attacking the electrophilic carbon atoms in organic molecules . This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are known to participate in various organic reactions, including the barbier reaction and the reformatsky reaction . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 2-Pentylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action, efficacy, and stability of 2-Pentylzinc bromide can be influenced by various environmental factors. For example, the presence of other reagents, the pH of the solution, and the temperature can all affect the reactivity of 2-Pentylzinc bromide . Additionally, organozinc compounds are known to be sensitive to air and moisture, which can also influence their reactivity .
properties
IUPAC Name |
bromozinc(1+);pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFKZPWUOKFIL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]C.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylzinc bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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